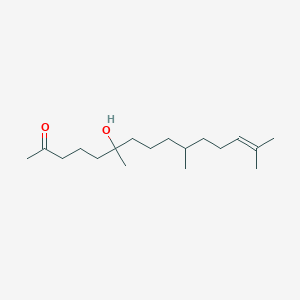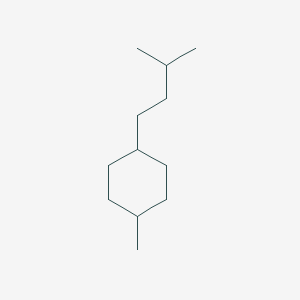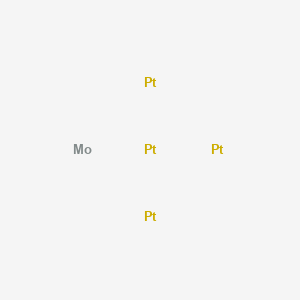
Molybdenum--platinum (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–platinum (1/4) is a compound that combines the unique properties of molybdenum and platinum. This compound is of significant interest due to its potential applications in various fields, including catalysis, electronics, and materials science. The combination of molybdenum’s high melting point and platinum’s excellent catalytic properties makes this compound particularly valuable.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–platinum (1/4) typically involves the use of hydrothermal methods. In one approach, molybdenum disulfide nanosheets are decorated with platinum nanoparticles. This process involves the use of a hydrothermal reaction where molybdenum disulfide and platinum precursors are subjected to high temperatures and pressures to form the composite material .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/4) often involves similar hydrothermal methods but on a larger scale. The process is optimized to ensure uniform distribution of platinum nanoparticles on the molybdenum disulfide nanosheets, which is crucial for maintaining the compound’s catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Molybdenum–platinum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen to form molybdenum trioxide, while platinum can undergo reduction reactions to form platinum metal from its salts .
Common Reagents and Conditions:
Oxidation: Molybdenum reacts with oxygen at high temperatures to form molybdenum trioxide.
Reduction: Platinum salts can be reduced to platinum metal using reducing agents like hydrogen or sodium borohydride.
Substitution: Molybdenum can form complexes with various ligands, leading to substitution reactions.
Major Products:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Platinum metal (Pt)
Substitution: Various molybdenum complexes depending on the ligands used.
Scientific Research Applications
Molybdenum–platinum (1/4) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in hydrogen evolution reactions due to its excellent catalytic properties.
Medicine: Investigated for use in anticancer therapies, particularly in photoactivatable platinum-based drugs.
Industry: Utilized in the production of high-performance materials for electronics and energy storage devices.
Mechanism of Action
The mechanism of action of molybdenum–platinum (1/4) in catalytic processes involves the adsorption and activation of reactant molecules on the surface of the platinum nanoparticles. This is followed by electron transfer processes facilitated by the molybdenum disulfide nanosheets, which enhance the overall catalytic efficiency . In medical applications, platinum-based compounds exert their effects by binding to DNA and inhibiting cell division, leading to cell death .
Comparison with Similar Compounds
Molybdenum disulfide (MoS2): Known for its excellent catalytic properties and used in similar applications as molybdenum–platinum (1/4).
Platinum nanoparticles (Pt): Widely used in catalysis and medical applications due to their high reactivity and stability.
Molybdenum trioxide (MoO3): Used in oxidation reactions and as a catalyst in various chemical processes.
Uniqueness: Molybdenum–platinum (1/4) stands out due to the synergistic effects of combining molybdenum and platinum. The molybdenum disulfide nanosheets provide a high surface area and excellent electron transfer properties, while the platinum nanoparticles offer superior catalytic activity. This combination results in a highly efficient and stable catalyst for various applications .
Properties
CAS No. |
444900-33-8 |
|---|---|
Molecular Formula |
MoPt4 |
Molecular Weight |
876.3 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.4Pt |
InChI Key |
JLWVGBGDRORZDR-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)

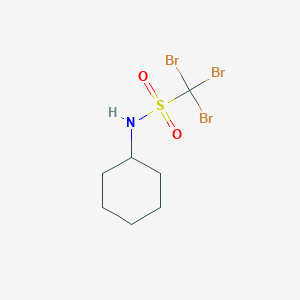
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
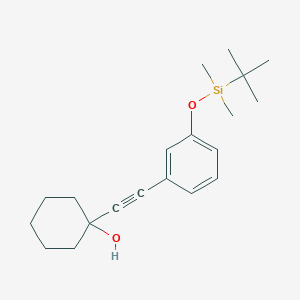
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
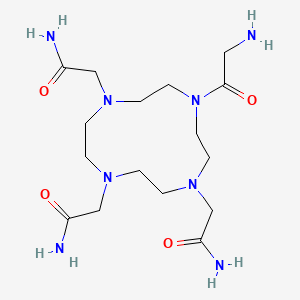
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)

